7-Bromo-3-methylbenzofuran: A Strategic Scaffold for Medicinal Chemistry
7-Bromo-3-methylbenzofuran: A Strategic Scaffold for Medicinal Chemistry
Topic: 7-Bromo-3-methylbenzofuran Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Bromo-3-methylbenzofuran (CAS: 286837-05-6) is a halogenated heterocyclic building block increasingly utilized in the synthesis of bioactive small molecules.[1][2][3][4][5] Distinguished by its specific substitution pattern—a bromine atom at the C7 position and a methyl group at the C3 position—this scaffold offers unique steric and electronic properties. The C7-bromo handle serves as a versatile site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl group provides a handle for benzylic functionalization or contributes to hydrophobic binding interactions in drug targets such as VEGFR-2 and monoamine oxidase (MAO).
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and reactivity profile, designed to support researchers in optimizing its use for lead optimization and material science applications.
Chemical Identity & Physicochemical Properties[2][6][7][8]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 7-Bromo-3-methyl-1-benzofuran |
| CAS Registry Number | 286837-05-6 |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| SMILES | CC1=COC2=C1C=CC=C2Br |
| InChI Key | RLVGRFODLCTVTN-UHFFFAOYAC |
Physical Properties[10]
-
Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).
-
Solubility: Highly soluble in organic solvents (DCM, THF, Toluene, Ethyl Acetate); insoluble in water.
-
Stability: Stable under standard laboratory conditions. Light-sensitive (store in amber vials) due to the C-Br bond susceptibility to photolytic cleavage over extended periods.
Synthetic Methodology
The synthesis of 7-bromo-3-methylbenzofuran is most reliably achieved via an intramolecular cyclization strategy starting from 2-bromophenol . This route ensures the bromine atom remains at the C7 position of the final benzofuran ring system.
Retrosynthetic Analysis
The construction of the benzofuran core involves the formation of the furan ring onto the existing benzene framework.
-
Precursor: 1-(2-Bromophenoxy)propan-2-one.
-
Key Transformation: Intramolecular Friedel-Crafts alkylation/dehydration.
-
Regiochemistry: Cyclization occurs at the unsubstituted ortho position of the phenol ring (C6), placing the original C2-bromo substituent at the C7 position of the benzofuran.
Step-by-Step Protocol
Step 1: O-Alkylation of 2-Bromophenol
Reagents: 2-Bromophenol, Chloroacetone (or Bromoacetone), Potassium Carbonate (
-
Setup: Charge a round-bottom flask with 2-bromophenol (1.0 equiv) and anhydrous acetone (0.5 M concentration).
-
Base Addition: Add anhydrous
(1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Dropwise add chloroacetone (1.2 equiv). Add a catalytic amount of KI (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism if using the chloride.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine. Dry over
and concentrate to yield 1-(2-bromophenoxy)propan-2-one .
Step 2: Cyclodehydration
Reagents: Polyphosphoric Acid (PPA) or Sulfuric Acid (
-
Setup: Pre-heat PPA (approx. 5–10 g per 1 g of substrate) to 80°C in a reaction vessel.
-
Addition: Slowly add the crude ketone from Step 1 to the stirring PPA.
-
Cyclization: Heat the mixture to 100–110°C for 1–2 hours. The solution will darken.
-
Quench: Cool to roughly 60°C and pour onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether or DCM (3x).
-
Purification: Wash combined organics with saturated
(to remove acid traces), water, and brine. Dry and concentrate. Purify via silica gel column chromatography (eluent: Hexanes/EtOAc 95:5) to obtain 7-bromo-3-methylbenzofuran .[1][2][3][4][6][7]
Synthesis Pathway Diagram
Figure 1: Synthetic route from 2-bromophenol to 7-bromo-3-methylbenzofuran via cyclodehydration.
Reactivity & Functionalization[8][13][14]
The 7-bromo-3-methylbenzofuran scaffold is a "privileged structure" because it offers orthogonal reactivity at three distinct sites.
C7-Bromine: The Coupling Handle
The bromine atom at C7 is electronically activated for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl complexity, critical for kinase inhibitors.
-
Buchwald-Hartwig: Amination at C7 allows for the introduction of solubility-enhancing nitrogen heterocycles (e.g., morpholines, piperazines).
C3-Methyl: The Benzylic Handle
The methyl group at C3 is benzylic and electron-rich.
-
Radical Bromination: Reaction with NBS/AIBN yields 3-(bromomethyl)benzofuran. This is a potent electrophile used to attach the benzofuran core to other pharmacophores via nucleophilic substitution (e.g., with amines or thiols).
-
Oxidation: Can be oxidized to the aldehyde (using
) or acid, providing access to carbonyl derivatives.
C2-Hydrogen: The Electrophilic Site
The C2 position is the most electron-rich site on the furan ring.
-
Lithiation: Treatment with n-BuLi effects facile deprotonation at C2 (due to the inductive effect of oxygen), allowing for quenching with electrophiles (e.g., DMF to form the aldehyde,
to form the acid). -
Formylation: Vilsmeier-Haack reaction installs a formyl group at C2.
Reactivity Map
Figure 2: Orthogonal reactivity profile of 7-bromo-3-methylbenzofuran.
Applications in Drug Discovery
Kinase Inhibition (VEGFR-2)
Benzofuran derivatives are established bioisosteres for indole and indanone scaffolds. The 3-methylbenzofuran core has been identified in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[8] The C7-substitution allows for the extension of the molecule into the solvent-exposed region of the ATP-binding pocket, while the C3-methyl group provides hydrophobic contacts within the gatekeeper region.
CNS Agents
Derivatives synthesized from the 3-(bromomethyl) intermediate have shown potential as Monoamine Oxidase (MAO) inhibitors and anti-Alzheimer's agents (cholinesterase inhibitors). The lipophilic benzofuran core aids in crossing the blood-brain barrier (BBB).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse immediately if contact occurs.[9] |
| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood. Avoid dust/mist formation. |
Storage: Store in a cool, dry place (2–8°C recommended for long term). Protect from light.
References
-
PubChem. 7-Bromo-3-methylbenzofuran (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to isomer/analog entry for structural verification; specific CAS 286837-05-6 is indexed in chemical vendor databases).
-
CoreSyn. Product Data: 7-Bromo-3-methylbenzofuran (CAS 286837-05-6).[1][2][3][4][5][6] [Link][3][6]
-
Organic Chemistry Portal. Synthesis of Benzofurans. [Link][10]
-
Gundogdu-Karaburun, N. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega, 2019. (Describes the functionalization of the 3-methyl group). [Link]
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